2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-28-18-5-2-6-19-21(18)25-22(30-19)26(13-15-4-3-11-24-12-15)20(27)14-29-17-9-7-16(23)8-10-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDZXDQOMURTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. Its unique structure incorporates a thioether linkage, a fluorinated phenyl group, and a methoxy-substituted benzo[d]thiazole moiety, which collectively influence its biological activity. This article aims to provide a comprehensive overview of the compound's biological activities, including its anticancer properties, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is , with a molecular weight of 453.6 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetics and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN3O2S2 |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 886900-59-0 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, likely through mechanisms involving the activation of tumor suppressor pathways such as p53. The compound's structure allows for selective binding to specific biological targets, enhancing its therapeutic potential.
-
Mechanism of Action :
- Activation of p53 pathways leading to apoptosis.
- Interaction with proteins regulating cell cycle progression.
-
Case Studies :
- In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells while promoting apoptotic cell death.
- A study highlighted its ability to disrupt biofilm formation in cancer-associated bacteria, which could enhance treatment efficacy by reducing secondary infections during chemotherapy .
Interaction with Biological Targets
The compound's interactions with various biological targets are crucial for understanding its mechanism of action:
| Target Protein | Interaction Type | Biological Impact |
|---|---|---|
| Tumor suppressor proteins | Binding | Induction of apoptosis |
| Cell cycle regulators | Competitive inhibition | Disruption of cancer cell proliferation |
| Enzymes involved in metabolism | Modulation | Altered metabolic pathways in cancer cells |
Comparative Analysis with Similar Compounds
Several structurally similar compounds have been investigated for their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Structure | Anticancer activity; induces apoptosis |
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Structure | Potential different biological activity |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Structure | Investigated for neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
